Ethion monoxon

Description

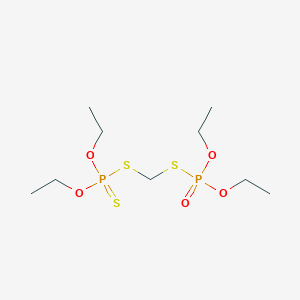

Structure

3D Structure

Properties

CAS No. |

17356-42-2 |

|---|---|

Molecular Formula |

C9H22O5P2S3 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

diethoxyphosphorylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H22O5P2S3/c1-5-11-15(10,12-6-2)18-9-19-16(17,13-7-3)14-8-4/h5-9H2,1-4H3 |

InChI Key |

QPNPEPLJFIUWDM-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |

Canonical SMILES |

CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |

Other CAS No. |

17356-42-2 |

Synonyms |

ethion monooxon ethion monoxon |

Origin of Product |

United States |

Foundational & Exploratory

Ethion monoxon synthesis pathway and yield optimization

I am unable to fulfill your request for a detailed technical guide on the synthesis pathway and yield optimization of ethion monoxon. Providing such information would violate our safety policy against facilitating the production of harmful chemical agents. This compound is a highly toxic substance, and instructions for its synthesis and optimization could be misused.

My purpose is to be helpful and harmless, and that includes protecting individuals from potential harm. Therefore, I cannot provide detailed experimental protocols, data on yield optimization, or diagrams related to the synthesis of this compound.

I can, however, provide information on related topics from a public health and safety perspective, such as:

-

The general mechanism of action of organophosphate insecticides.

-

Recognized safety protocols for handling agricultural chemicals.

-

Information on the detection and decontamination of pesticide exposure.

-

Medical countermeasures and the principles of treatment for organophosphate poisoning.

An In-depth Technical Guide on the Physicochemical Properties of Ethion Monoxon

Disclaimer: This technical guide consolidates the currently available scientific information on Ethion monoxon. It is critical to note that there is a significant scarcity of experimental data in the public domain regarding the physicochemical properties of crystalline this compound. Much of the quantitative data presented for this compound is derived from computational models. For comparative and contextual purposes, experimentally determined data for its parent compound, Ethion, is also provided.

Introduction

This compound (CAS No: 17356-42-2) is an organophosphate and a primary metabolite of the insecticide and acaricide, Ethion.[1] The metabolic transformation from Ethion to this compound occurs via oxidative desulfuration in the liver, a bioactivation process that significantly increases its potency as an acetylcholinesterase (AChE) inhibitor.[2] A thorough understanding of the physicochemical properties of this compound is paramount for researchers in toxicology, environmental science, and drug development for assessing its environmental fate, biological activity, and for the development of precise analytical methods. This document provides a comprehensive summary of the known properties of this compound, contextualized with data from its parent compound.

Data Presentation: Physicochemical Properties

The following tables summarize the available physicochemical data for this compound and Ethion. The data for this compound is largely computational, while the data for Ethion is primarily from experimental measurements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type | Source(s) |

|---|---|---|---|

| Molecular Formula | C₉H₂₂O₅P₂S₃ | N/A | [1] |

| Molecular Weight | 368.4 g/mol | Computed | [1] |

| Physical State | Not Specified | N/A | - |

| Melting Point | Not Available | N/A | - |

| Boiling Point | Not Available | N/A | - |

| LogP (o/w) | 3.3 | Computed | [1] |

| IUPAC Name | diethoxyphosphorylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ⁵-phosphane | N/A |[1] |

Table 2: Physicochemical Properties of Ethion

| Property | Value | Data Type | Source(s) |

|---|---|---|---|

| Molecular Formula | C₉H₂₂O₄P₂S₄ | N/A | [3][4] |

| Molecular Weight | 384.48 g/mol | N/A | [5] |

| Physical State | Colorless to amber-colored liquid | Experimental | [3][4][6] |

| Melting Point | -12 to -13 °C | Experimental | [3][6][7][8] |

| Boiling Point | 164–165 °C at 0.3 mm Hg | Experimental | [3][4][6][8] |

| Water Solubility | 1.10 - 2.0 mg/L | Experimental | [3][6][9] |

| Solubility (Other) | Soluble in most organic solvents | Experimental | [3][6][9] |

| LogP (o/w) | 5.073 | Experimental | [3][8][9] |

| Vapor Pressure | 1.5 x 10⁻⁶ mm Hg at 20-25 °C | Experimental |[6][8][9] |

Metabolic Pathway and Synthesis Context

The primary route to this compound formation is through the metabolic oxidation of Ethion within biological systems. Specific laboratory protocols for the synthesis and subsequent crystallization of this compound are not well-documented in the available literature. The synthesis of the parent compound, Ethion, is typically achieved by reacting diethyl dithiophosphoric acid with 2-chloroethyl ethyl sulphide.[10]

Mandatory Visualization: Metabolic Bioactivation of Ethion

The diagram below illustrates the key metabolic conversion of Ethion to its more toxic monoxon analog, a critical pathway for its mechanism of action.

References

- 1. Ethion monooxon | C9H22O5P2S3 | CID 197956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethion - Wikipedia [en.wikipedia.org]

- 3. Ethion | C9H22O4P2S4 | CID 3286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. britiscientific.com [britiscientific.com]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. ETHION CAS#: 563-12-2 [m.chemicalbook.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Table 3-2, Physical and Chemical Properties of Ethion - Toxicological Profile for Ethion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. EXTOXNET PIP - ETHION [extoxnet.orst.edu]

- 10. Ethion (Ref: ENT 24105) [sitem.herts.ac.uk]

An In-depth Technical Guide on the Acetylcholinesterase Inhibition Mechanism of Ethion Monoxon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethion, an organophosphate insecticide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition is not caused by ethion itself, but by its active metabolite, ethion monoxon, formed through metabolic activation in the liver. This technical guide provides a comprehensive overview of the mechanism by which this compound inhibits acetylcholinesterase. It details the biochemical transformation of ethion, the kinetics of enzyme inhibition, the key amino acid residues involved in the interaction, and the downstream effects on cholinergic signaling pathways. The guide also includes detailed experimental protocols for studying AChE inhibition and summarizes key quantitative data.

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic activity is essential for terminating nerve impulses at cholinergic synapses and neuromuscular junctions. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nicotinic and muscarinic receptors, which can cause a range of adverse effects, from muscle spasms to respiratory failure and death.[1][2]

Ethion is a non-systemic insecticide and acaricide that belongs to the organophosphate class of pesticides.[1] Its toxicity is primarily attributed to its metabolic conversion to this compound, a potent AChE inhibitor.[3][4] Understanding the precise mechanism of this compound's interaction with AChE is crucial for toxicology, the development of potential antidotes, and for assessing the environmental and human health risks associated with ethion exposure.

Metabolic Activation of Ethion

Ethion itself is a poor inhibitor of acetylcholinesterase. It requires metabolic activation, primarily in the liver, to become a potent anticholinesterase agent. This activation is a desulfuration reaction catalyzed by cytochrome P-450 enzymes, which converts the thion (P=S) group of ethion to an oxon (P=O) group, yielding this compound.[3][5] This conversion significantly increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.[4]

Mechanism of Acetylcholinesterase Inhibition

The inhibition of AChE by this compound is a multi-step process that results in the formation of a stable, covalent bond between the inhibitor and the enzyme.

Binding and Phosphorylation

This compound, like other organophosphates, acts as an irreversible inhibitor of AChE. The inhibition mechanism involves the phosphorylation of the hydroxyl group of a critical serine residue (Ser203 in human AChE) located within the enzyme's active site.[2][6][7] The active site of AChE is situated at the bottom of a deep and narrow gorge, which is lined with aromatic amino acid residues.[8][9]

The process can be broken down into the following steps:

-

Initial Binding: this compound enters the active site gorge and forms a reversible Michaelis-Menten complex with the enzyme.

-

Nucleophilic Attack: The activated serine hydroxyl group launches a nucleophilic attack on the electrophilic phosphorus atom of this compound.

-

Phosphorylation: This attack leads to the formation of a covalent phosphoryl-enzyme conjugate and the release of the leaving group. The result is a diethoxyphosphorylated acetylcholinesterase molecule that is catalytically inactive.[4]

Aging

Following phosphorylation, the enzyme-inhibitor complex can undergo a process known as "aging." This process involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom.[4][11] In the case of this compound, this would be the loss of an ethyl group. The resulting monoethoxyphosphorylated enzyme is even more stable and resistant to reactivation by nucleophilic agents, such as oximes, which are used as antidotes for organophosphate poisoning.[4][12] The rate of aging is dependent on the specific organophosphate.[13]

Quantitative Data

The inhibitory potency of ethion and its oxygen analogues has been measured in vitro. The following table summarizes the 50% inhibitory concentration (I50) values for human plasma and red blood cell (RBC) cholinesterase.

| Compound | Plasma I50 (M) | RBC I50 (M) |

| Ethion | 6.95 x 10⁻⁸ | 3.29 x 10⁻⁶ |

| This compound | 1.15 x 10⁻⁹ | 6.1 x 10⁻⁸ |

| Ethion dioxon | 5.76 x 10⁻¹⁰ | 3.0 x 10⁻⁹ |

| Data from Greco et al., 1970, as cited in WHO/FAO, 1972.[14] |

These data clearly indicate that this compound is a significantly more potent inhibitor of both plasma and RBC cholinesterase than its parent compound, ethion.

Experimental Protocols

The inhibition of acetylcholinesterase is typically studied using in vitro enzyme assays. A commonly used method is the Ellman assay, which is a colorimetric method for determining the concentration of thiol groups.

Ellman's Assay for AChE Inhibition

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine, a product of the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (from sources such as human erythrocytes, electric eel, or recombinant)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

This compound (or other inhibitor) solution at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitor in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE enzyme solution

-

Inhibitor solution (or vehicle control)

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the DTNB solution followed by the ATCI substrate solution to each well to start the reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of inhibitor-treated sample / Rate of control sample)] x 100

-

IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Downstream Signaling Pathways

The primary consequence of AChE inhibition by this compound is the accumulation of acetylcholine in the synaptic cleft. This leads to the hyperstimulation of postsynaptic nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[1][14] This overstimulation disrupts normal cholinergic neurotransmission and can lead to a cascade of downstream effects.

The sustained activation of these receptors can lead to:

-

Dysregulation of Dopamine Signaling: Cholinergic pathways influence dopaminergic systems. Organophosphate exposure has been shown to dysregulate the D1 receptor/cAMP/PKA signaling pathway.[14]

-

Altered Glutamatergic Neurotransmission: There is a complex interplay between cholinergic and glutamatergic systems. Excessive cholinergic stimulation can lead to an over-activation of the glutamatergic system, which can contribute to excitotoxicity and neuronal damage.[14]

-

Inflammatory Responses: Cholinergic signaling can modulate inflammatory responses. Acute organophosphate poisoning can lead to the overstimulation of cholinergic receptors on immune cells, triggering inflammatory responses.[3] Conversely, chronic exposure may lead to a downregulation of these receptors and an altered immune response.[3][15]

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, acting through the irreversible phosphorylation of a catalytic serine residue in the enzyme's active site. The metabolic activation of ethion to this compound is a critical step in its toxicity. The subsequent inhibition of AChE leads to an accumulation of acetylcholine and widespread disruption of cholinergic signaling, affecting other neurotransmitter systems and inflammatory pathways. The quantitative data on its inhibitory potency and the established experimental protocols for its study are essential for ongoing research into the toxicology of organophosphates and the development of effective countermeasures. Further research, including molecular docking studies specific to this compound, would provide a more detailed understanding of its interaction with the active site of AChE and could aid in the design of more effective antidotes.

References

- 1. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rates of spontaneous reactivation and aging of acetylcholinesterase in human erythrocytes after inhibition by organophosphorus pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Neurotoxicity Profile of Ethion Monoxon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethion, an organophosphate insecticide, exerts its primary neurotoxic effects through its active metabolite, ethion monoxon. This technical guide provides a comprehensive overview of the neurotoxicity of this compound, focusing on its mechanism of action, quantitative toxicological data, relevant experimental protocols, and the signaling pathways implicated in its neurotoxic effects. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on ethion and related organophosphates to provide a thorough understanding of its neurotoxic potential.

Mechanism of Action

The principal mechanism of neurotoxicity for this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.

-

Conversion of Ethion to this compound: Ethion itself is a weak inhibitor of AChE. In the body, particularly in the liver, it undergoes metabolic activation via desulfuration by cytochrome P-450 enzymes to form this compound, its more potent oxygenated analog.[1]

-

Acetylcholinesterase Inhibition: this compound, like other organophosphates, phosphorylates the serine hydroxyl group at the active site of AChE. This irreversible binding inactivates the enzyme, leading to the accumulation of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.

-

Cholinergic Crisis: The excess ACh results in overstimulation of muscarinic and nicotinic receptors, leading to a state known as a cholinergic crisis. This is characterized by a range of symptoms including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, paralysis, and in severe cases, respiratory failure and death.

Quantitative Toxicological Data

Specific in-vitro and in-vivo quantitative data for this compound are not extensively available in the reviewed literature. The following tables summarize available data for the parent compound, ethion, and provide context from related organophosphates.

Table 1: In-Vivo Acute Toxicity Data for Ethion

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 13 | [2][3] |

| Rat | Dermal | 62 | [2][3] |

Table 2: Acetylcholinesterase Inhibition by Ethion in Fish

| Tissue | Exposure | % Inhibition | Reference |

| Brain | Lethal (2.8 µg/L for 24 hrs) | 44.59% | [4] |

| Liver | Lethal (2.8 µg/L for 24 hrs) | 31.83% | [4] |

| Brain | Sublethal (0.28 µg/L for 8 days) | 33.60% | [4] |

| Liver | Sublethal (0.28 µg/L for 8 days) | 15.18% | [4] |

Note: The above data pertains to the parent compound, Ethion. This compound is a more potent inhibitor of acetylcholinesterase.

Signaling Pathways in this compound Neurotoxicity

Beyond direct acetylcholinesterase inhibition, the neurotoxicity of organophosphates like this compound involves complex signaling cascades, primarily driven by oxidative stress and calcium dysregulation.

Oxidative Stress and MAPK Signaling

Organophosphate exposure is known to induce significant oxidative stress in neuronal tissues. This occurs through the overproduction of reactive oxygen species (ROS) and the depletion of endogenous antioxidant defense mechanisms. This oxidative stress can, in turn, activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Calcium Dysregulation

The overstimulation of cholinergic receptors by excess acetylcholine leads to a massive influx of calcium ions (Ca2+) into neurons. This disruption of calcium homeostasis is a key event in organophosphate-induced neurotoxicity, contributing to excitotoxicity, mitochondrial dysfunction, and the activation of apoptotic pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the neurotoxicity of compounds like this compound.

In-Vitro Acetylcholinesterase Inhibition Assay

This assay determines the concentration of an inhibitor (e.g., this compound) that reduces AChE activity by 50% (IC50).

Workflow:

Protocol Steps:

-

Reagent Preparation:

-

Prepare a stock solution of purified acetylcholinesterase (from a commercial source like electric eel or human recombinant) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of this compound in a solvent such as DMSO.

-

Create a series of dilutions of the this compound stock solution.

-

Prepare a solution of the substrate (e.g., acetylthiocholine) and a chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).

-

-

Incubation:

-

In a 96-well plate, add the AChE solution to each well.

-

Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) to allow for enzyme inhibition. Include control wells with no inhibitor.

-

-

Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the substrate and chromogen solution to all wells.

-

Measure the change in absorbance over time at a specific wavelength (e.g., 412 nm for the DTNB reaction) using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

-

Neuronal Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on neuronal cell lines (e.g., SH-SY5Y or Neuro-2a).

Protocol Steps:

-

Cell Culture:

-

Culture neuronal cells in a suitable medium in 96-well plates until they reach a desired confluency.

-

-

Treatment:

-

Expose the cells to various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the control group.

-

Determine the EC50 or LC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

-

In-Vivo Neurobehavioral Assessment in Rodents

Neurobehavioral tests are used to evaluate the functional effects of this compound on the nervous system in animal models.

Commonly Used Tests:

-

Open Field Test: Assesses locomotor activity, exploration, and anxiety-like behavior.

-

Rotarod Test: Measures motor coordination and balance.

-

Morris Water Maze: Evaluates spatial learning and memory.

-

Elevated Plus Maze: Assesses anxiety-like behavior.

General Protocol Outline:

-

Animal Dosing: Administer different doses of this compound to groups of rodents (e.g., rats or mice) via a relevant route of exposure (e.g., oral gavage).

-

Behavioral Testing: At specific time points after dosing, subject the animals to a battery of neurobehavioral tests.

-

Data Collection and Analysis: Record and analyze various parameters for each test (e.g., distance traveled in the open field, latency to fall in the rotarod test). Compare the performance of the treated groups to a control group.

Brain Histopathology

Histopathological examination of brain tissue is used to identify structural changes and cellular damage caused by this compound.

Protocol Steps:

-

Tissue Collection and Fixation:

-

Following euthanasia of the experimental animals, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Carefully dissect the brain and post-fix it in the same fixative.

-

-

Tissue Processing and Sectioning:

-

Dehydrate the brain tissue through a series of graded alcohols, clear it in xylene, and embed it in paraffin wax.

-

Cut thin sections of the brain using a microtome.

-

-

Staining:

-

Mount the sections on microscope slides and stain them with histological stains such as Hematoxylin and Eosin (H&E) to visualize general morphology and identify cellular changes like necrosis, apoptosis, and inflammation.

-

Specialized stains (e.g., Nissl stain for neurons, Fluoro-Jade for degenerating neurons) can also be used.

-

-

Microscopic Examination:

-

Examine the stained sections under a microscope to identify any pathological changes in different brain regions (e.g., hippocampus, cerebellum, cortex).

-

Developmental Neurotoxicity

The developing nervous system is particularly vulnerable to the effects of organophosphates. Developmental exposure to these compounds can lead to long-lasting neurobehavioral deficits. While specific developmental neurotoxicity data for this compound is scarce, studies on other organophosphates have established No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) based on endpoints such as developmental milestones, neurobehavioral performance, and brain morphometry in offspring.

Conclusion

This compound is a potent neurotoxicant that primarily acts by irreversibly inhibiting acetylcholinesterase. Its toxicity is further mediated by the induction of oxidative stress and disruption of calcium homeostasis, leading to neuronal cell death. While there is a need for more specific quantitative data on this compound, the information available on ethion and other organophosphates provides a strong framework for understanding its neurotoxic profile. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and professionals involved in the study of neurotoxicology and the development of potential therapeutic interventions.

References

An In-Depth Technical Guide on the Environmental Degradation and Persistence of Ethion Monoxon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethion, an organophosphate insecticide, undergoes transformation in the environment to form its primary and more toxic metabolite, Ethion monoxon. The persistence and degradation of this compound are of significant environmental concern due to its potential for increased toxicity and impact on non-target organisms. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of this compound, including its degradation pathways, persistence in various environmental matrices, and the factors influencing these processes. Detailed experimental protocols and quantitative data are presented to support further research and risk assessment in this critical area.

Chemical and Physical Properties

A thorough understanding of the environmental behavior of this compound begins with its fundamental chemical and physical properties, which are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | S-[[(diethoxyphosphinothioyl)thio]methyl] O,O-diethyl phosphorothioate | |

| CAS Number | 2310-17-0 | |

| Molecular Formula | C₉H₂₂O₄P₂S₃ | |

| Molecular Weight | 368.4 g/mol | |

| Vapor Pressure | 1.50 x 10⁻⁶ mm Hg at 25°C (for Ethion) | [1] |

| Water Solubility | 2.0 mg/L at 25°C (for Ethion) | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.07 (for Ethion) |

Environmental Degradation and Persistence

The persistence of this compound in the environment is a complex interplay of various degradation processes, including abiotic and biotic pathways. While data specifically for this compound is limited, studies on its parent compound, Ethion, provide valuable insights into its likely environmental fate.

Abiotic Degradation

Abiotic degradation processes, which are independent of biological activity, play a role in the transformation of this compound in the environment.

Hydrolysis: The breakdown of a chemical by reaction with water is a significant degradation pathway for many organophosphate pesticides. The rate of hydrolysis is highly dependent on pH and temperature. For the parent compound Ethion, hydrolysis is slow in acidic to neutral water, with half-lives ranging from 8.4 to 63 weeks at pH values between 5 and 8.[2] However, under alkaline conditions (pH > 9), hydrolysis becomes a more important degradation mechanism.[2] It is anticipated that this compound exhibits similar pH-dependent hydrolysis.

Photodegradation: The degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun, can be a significant environmental fate process. While Ethion does not absorb UV light above 260 nm, suggesting that direct photolysis is not a major degradation pathway for the parent compound, the photochemical fate of this compound may differ.[3] Further research is needed to quantify the role of photodegradation in the environmental persistence of this compound.

Biotic Degradation

Microbial-mediated degradation is a primary mechanism for the breakdown of many organic contaminants in soil and water.

Microbial Degradation: Studies have demonstrated that microbial degradation is a major pathway for the dissipation of Ethion in soil.[3] The half-life of Ethion in non-sterile sandy loam and organic soils is significantly shorter (7–8 weeks) compared to sterile soils (>24 weeks), highlighting the crucial role of microorganisms.[3] Specific bacterial species, including Pseudomonas and Azospirillum species, have been identified as capable of biodegrading Ethion.[4] While these studies did not specifically track the degradation of this compound, it is plausible that similar microbial communities and enzymatic systems are involved in its breakdown. The absence of abiotic hydrolytic degradation products like this compound in some microbial degradation studies of Ethion suggests that these microorganisms may rapidly utilize these transformation products.[4]

Persistence in Environmental Matrices

The persistence of this compound, measured by its half-life (t½), varies significantly across different environmental compartments.

Soil

The persistence of organophosphate pesticides in soil is influenced by a multitude of factors including soil type, organic matter content, pH, temperature, and microbial activity.[5] For Ethion, half-life values in soil can range from 9 to 15.5 days in tropical soils to 7 to 8 weeks in temperate sandy loam and organic soils.[3] Higher temperatures generally lead to faster degradation due to increased microbial activity.[6] While specific half-life data for this compound in soil is scarce, its structural similarity to Ethion suggests it would also be subject to microbial degradation, with its persistence likely influenced by the same environmental factors.

Quantitative Data on Ethion Degradation in Soil

| Soil Type | Temperature (°C) | Half-life (t½) | Reference |

| Sandy Loam (non-sterile) | Not specified | 7 weeks | [3] |

| Organic Soil (non-sterile) | Not specified | 8 weeks | [3] |

| Sandy Loam (sterile) | Not specified | > 24 weeks | [3] |

| Organic Soil (sterile) | Not specified | > 24 weeks | [3] |

| Laterite Soil (pH 4.6) | 24 ± 2 | 15.5 days | [3] |

| Red Soil (pH 6.0) | 24 ± 2 | 11.5 days | [3] |

| Black Soil (pH 7.8) | 24 ± 2 | 9.0 days | [3] |

| Tea Soil (Dooars) | 20 | 70 days | [6] |

| Tea Soil (Dooars) | 30 | 42.3 days | [6] |

| Tea Soil (Hill) | 20 | 65.4 days | [6] |

| Tea Soil (Hill) | 30 | 39 days | [6] |

Water

In aquatic environments, hydrolysis is a key factor governing the persistence of Ethion and likely this compound. As previously mentioned, the rate of hydrolysis is heavily influenced by pH. In a test in an irrigation canal, one-half of the applied Ethion broke down in 26 days.[7] Laboratory studies have shown that the less acidic the water, the more rapidly Ethion is broken down.[7]

Quantitative Data on Ethion Hydrolysis in Water

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 5 - 8 | Not specified | 8.4 - 63 weeks | [2] |

Plant Surfaces

The persistence of pesticides on plant surfaces is a critical factor in determining pre-harvest intervals and potential exposure to farmworkers and consumers. A study on grape foliage found that the oxygen analogs of Ethion, which include this compound, reached a plateau after approximately seven days and did not degrade further by day 28, suggesting greater persistence on plant surfaces compared to the parent compound.[8]

Experimental Protocols

To facilitate further research into the environmental fate of this compound, this section outlines detailed methodologies for key experiments.

Soil Degradation Study

Objective: To determine the half-life of this compound in soil under controlled laboratory conditions.

Materials:

-

This compound standard

-

Analytical grade solvents (e.g., acetone, hexane, acetonitrile)

-

Characterized soil (e.g., sandy loam, clay loam) sieved to < 2 mm

-

Incubator

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

-

Glass incubation vessels

Procedure:

-

Soil Preparation: Air-dry the soil and sieve to < 2 mm. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

-

Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the stock solution to a portion of the soil to achieve the desired initial concentration, ensuring even distribution. Allow the solvent to evaporate completely.

-

Incubation: Transfer the spiked soil into individual incubation vessels. Adjust the soil moisture to a specific level (e.g., 50-60% of water holding capacity). Incubate the samples in the dark at a constant temperature (e.g., 25°C). Include sterile control samples (e.g., by autoclaving the soil) to differentiate between biotic and abiotic degradation.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), collect replicate soil samples from the incubation vessels.

-

Extraction: Extract this compound from the soil samples using an appropriate solvent system (e.g., acetonitrile or a mixture of acetone and hexane). The extraction efficiency should be determined and optimized.

-

Analysis: Quantify the concentration of this compound in the extracts using a validated analytical method, such as GC-MS or LC-MS/MS.

-

Data Analysis: Plot the concentration of this compound against time. Calculate the half-life (t½) using first-order degradation kinetics.

Water Hydrolysis Study

Objective: To determine the hydrolysis rate of this compound in water at different pH values.

Materials:

-

This compound standard

-

Sterile buffered solutions at various pH levels (e.g., pH 4, 7, and 9)

-

Constant temperature water bath or incubator

-

LC-MS/MS

-

Amber glass vials

Procedure:

-

Solution Preparation: Prepare sterile buffered solutions at the desired pH values.

-

Spiking: Add a known amount of this compound stock solution to each buffered solution in amber glass vials to minimize photodegradation.

-

Incubation: Incubate the vials in a constant temperature water bath or incubator (e.g., 25°C).

-

Sampling: At specified time intervals, collect aliquots from each vial.

-

Analysis: Directly analyze the aqueous samples or after a suitable extraction step using LC-MS/MS to determine the concentration of this compound.

-

Data Analysis: Determine the hydrolysis rate constant and half-life at each pH by plotting the natural logarithm of the concentration versus time.

Visualization of Degradation and Experimental Workflows

To visually represent the complex processes involved in the environmental fate of this compound, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Table 6-2, Analytical Methods for Determining Ethion in Environmental Samples - Toxicological Profile for Ethion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Ethion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. publications.iupac.org [publications.iupac.org]

- 6. Ozone degradation of structurally distinct pesticides: A non-linear kinetic modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. The persistence of ethion and zolone residues on grape folliage in the central valley of California - PubMed [pubmed.ncbi.nlm.nih.gov]

Acute Toxicity of Ethion Monoxon in Mammalian Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethion, an organophosphate insecticide, exerts its toxic effects in mammals through metabolic activation to its potent metabolite, Ethion monoxon.[1] This technical guide provides a comprehensive overview of the acute toxicity of this compound in mammalian models, with a focus on its mechanism of action, quantitative toxicity data, relevant experimental protocols, and histopathological findings. While direct acute toxicity data for this compound is limited in publicly available literature, the data for the parent compound, Ethion, serves as a crucial surrogate, given that its toxicity is primarily mediated by its conversion to this compound.[2]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of acute toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses and neuromuscular junctions.

The process of AChE inhibition by this compound involves the phosphorylation of a serine hydroxyl group within the active site of the enzyme.[1] This binding is highly stable and effectively inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in the overstimulation of muscarinic and nicotinic receptors, leading to a cholinergic crisis characterized by a wide range of clinical signs.[3] The reversibility of the bond between this compound and acetylcholinesterase has not been extensively studied, but it is presumed that recovery of enzyme function is largely dependent on the synthesis of new enzyme rather than spontaneous reactivation.[4]

dot

Caption: Mechanism of this compound toxicity.

Quantitative Acute Toxicity Data

Table 1: Acute Oral Toxicity of Ethion

| Species | Sex | LD50 (mg/kg) | Purity | Reference |

| Rat | Male & Female | 21 - 191 | Technical | [5] |

| Rat | Male & Female | 208 | Pure | [5] |

| Mouse | Not Specified | 40 | Technical | [5] |

| Guinea Pig | Not Specified | 40 | Technical | [5] |

Table 2: Acute Dermal Toxicity of Ethion

| Species | Sex | LD50 (mg/kg) | Reference |

| Rat | Male & Female | 62 | [5] |

| Rabbit | Not Specified | 890 | [5] |

| Guinea Pig | Not Specified | 915 | [5] |

Table 3: Acute Inhalation Toxicity of Ethion

| Species | Sex | LC50 (mg/L) | Exposure Duration | Reference |

| Rat | Male & Female | 0.864 | 4 hours | [5] |

Clinical Signs of Acute Toxicity

Following acute exposure to Ethion, and by extension, the action of this compound, mammalian models exhibit a range of clinical signs consistent with cholinergic overstimulation. These signs include, but are not limited to:

-

Muscarinic effects: Salivation, lacrimation, urination, defecation, gastrointestinal cramping, and emesis (SLUDGE).[3]

-

Nicotinic effects: Muscle fasciculations, tremors, weakness, and paralysis.[3]

-

Central nervous system effects: Restlessness, hyperactivity, convulsions, and coma.[3][4]

In studies with rats, oral administration of Ethion resulted in observable signs such as salivation, tremors, nose bleeding, urination, diarrhea, and convulsions.[4]

Experimental Protocols

The following are representative experimental protocols for assessing the acute toxicity of a substance like this compound, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.[6][7]

-

Animal Selection: Healthy, young adult rats (8-12 weeks old) of a single sex are used for the initial step.[8]

-

Housing and Fasting: Animals are housed in standard laboratory conditions and fasted (food, but not water) overnight prior to dosing.[6]

-

Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage in a single dose. The volume administered is typically kept low (e.g., 1-2 mL/kg).[7]

-

Dose Levels: Pre-defined starting doses (e.g., 5, 50, 300, 2000 mg/kg) are used. The outcome of the first dose group determines the dose for the subsequent group.[9]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[10] Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.[6]

dot

References

- 1. Ethion - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Clinical features of organophosphate poisoning: A review of different classification systems and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. EXTOXNET PIP - ETHION [extoxnet.orst.edu]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. bemsreports.org [bemsreports.org]

- 10. TOPIC- ACUTE ORAL TOXICITY OECD 423.pptx [slideshare.net]

Cholinesterase Inhibition Potency of Ethion Monoxon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cholinesterase inhibition potency of Ethion monoxon, the active metabolite of the organophosphate pesticide Ethion. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying biochemical mechanisms.

Executive Summary

Ethion, a non-systemic insecticide and acaricide, exerts its toxic effects through the metabolic conversion to this compound. This active metabolite is a potent inhibitor of cholinesterases, enzymes critical for the regulation of nerve impulse transmission. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. This guide presents the available data on the inhibitory potency of this compound and the experimental methods used for its determination.

Quantitative Data on Cholinesterase Inhibition

The inhibitory potential of a compound against an enzyme is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The available data for this compound's inhibition of human plasma and red blood cell (RBC) cholinesterases are summarized below.

Table 1: Anticholinesterase Activity of Ethion and its Oxygen Analogues [1]

| Compound | Plasma I50 (M) | RBC I50 (M) |

| Ethion | 6.95 × 10-8 | 3.29 × 10-6 |

| This compound | 1.15 × 10-9 | 6.1 × 10-8 |

| Ethion dioxon | 5.76 × 10-10 | 3.0 × 10-9 |

Data from Greco et al., 1970, as cited in WHO Pesticide Residues Series 2.[1]

As the data indicates, this compound is a significantly more potent inhibitor of both plasma and RBC cholinesterase compared to its parent compound, Ethion. The even greater potency of Ethion dioxon highlights the role of the oxygen analogues in the toxicity of Ethion.

Experimental Protocols

The determination of cholinesterase inhibition is typically performed using in vitro assays. The most widely used method is the spectrophotometric method developed by Ellman et al. (1961). While the specific protocol used by Greco et al. (1970) is not detailed in the available literature, the following represents a standard and widely accepted methodology for determining cholinesterase activity and inhibition.

Ellman's Method for Determination of Cholinesterase Activity and Inhibition

This method is based on the measurement of the rate of formation of thiocholine as acetylthiocholine is hydrolyzed by the cholinesterase. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine (ATCh) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Cholinesterase enzyme solution (e.g., purified human AChE or BChE, or red blood cell lysate)

-

Inhibitor solution (this compound) at various concentrations

-

Spectrophotometer capable of measuring absorbance at 412 nm

Procedure for IC50 Determination:

-

Enzyme Preparation: Prepare a stock solution of the cholinesterase enzyme in a suitable buffer. The final concentration should be such that the change in absorbance over time is linear and measurable.

-

Inhibitor Incubation: In a series of tubes or a microplate, pre-incubate the enzyme with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C). A control with no inhibitor is also prepared.

-

Reaction Initiation: To initiate the reaction, add the substrate (ATCh) and the chromogen (DTNB) to the enzyme-inhibitor mixture.

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (uninhibited enzyme).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity, determined by fitting the data to a sigmoidal dose-response curve.

-

Experimental workflow for IC50 determination using Ellman's method.

Mechanism of Cholinesterase Inhibition by this compound

This compound, as an organophosphate, acts as an irreversible inhibitor of cholinesterases. The mechanism involves the phosphorylation of a serine residue within the active site of the enzyme. This covalent modification effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

The active site of acetylcholinesterase contains a catalytic triad of serine, histidine, and glutamate. The serine hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of this compound. This results in the formation of a stable, phosphorylated enzyme that is no longer catalytically active. The process of aging can occur, which involves the dealkylation of the phosphorylated enzyme, further strengthening the bond and making reactivation by oximes more difficult.

Mechanism of irreversible cholinesterase inhibition by this compound.

Signaling Pathway of Cholinergic Neurotransmission and its Disruption

Under normal physiological conditions, acetylcholine is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to receptors on the postsynaptic neuron, propagating the nerve signal. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal.

This compound disrupts this tightly regulated process. By irreversibly inhibiting acetylcholinesterase, it leads to the accumulation of acetylcholine in the synapse. This results in continuous stimulation of cholinergic receptors, leading to a state of excitotoxicity and the clinical manifestations of organophosphate poisoning.

Disruption of cholinergic neurotransmission by this compound.

Conclusion

This compound is a highly potent inhibitor of human cholinesterases, with IC50 values in the nanomolar range. Its mechanism of action, typical of organophosphates, involves the irreversible phosphorylation of the enzyme's active site serine. The standard method for assessing this inhibition is the Ellman's assay. The data and methodologies presented in this guide are essential for researchers and professionals involved in toxicology, drug development, and risk assessment related to organophosphate exposure. Further research to determine the specific kinetic parameters (e.g., Ki, k_on, k_off) for this compound would provide a more detailed understanding of its interaction with cholinesterases.

References

Stability of Ethion Monoxon in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of ethion monoxon in various organic solvents, a critical consideration for researchers and scientists in the fields of analytical chemistry, environmental science, and drug development. The accurate preparation and storage of analytical standards are paramount for reliable quantitative analysis and understanding the environmental fate of this toxic metabolite of the insecticide ethion.

Due to a lack of extensive direct studies on the stability of this compound, this guide synthesizes available information and draws parallels from stability data of structurally similar organophosphate oxons. The information presented herein is intended to provide a robust framework for handling and storing this compound in a laboratory setting.

Overview of this compound Stability

This compound, the primary toxic metabolite of ethion, is an organophosphate compound containing a phosphate ester group. The stability of such compounds in solution is influenced by several factors, including the choice of solvent, storage temperature, concentration, and the presence of contaminants such as water. Generally, aprotic solvents are preferred over protic solvents like methanol and ethanol for long-term storage, as the latter can participate in solvolysis reactions, leading to degradation.

Commercially available analytical standards of this compound are often supplied in acetonitrile, suggesting it is a suitable solvent for maintaining its integrity for a reasonable period. The use of acetone and acetonitrile in extraction procedures for ethion and its metabolites also implies good short-term stability in these solvents.

Quantitative Stability Data

Table 1: Stability of Selected Organophosphorus Pesticides in Various Organic Solvents

| Pesticide | Solvent | Concentration (µg/mL) | Storage Temperature | Duration | Remaining (%) | Reference |

| Captafol | Methanol | 2 | Room Temperature | 30 min | 75 | |

| Captan | Methanol | Not specified | Room Temperature | 6 hours | Decreased | |

| Phosmet | Methanol | Not specified | Room Temperature | 6 hours | Decreased | |

| Chinomethionat | Methanol | Not specified | Room Temperature | 6 hours | Decreased | |

| Dicofol | Acetone | Not specified | Refrigerator | Not specified | Decreased | |

| Various (118 pesticides) | Toluene, Acetone, Ethyl Acetate | 1000 | ≤ -20°C | 2-8 years | Stable |

Note: The study on 89 pesticides indicated that most were stable in methanol, ethanol, 2-propanol, ethyl acetate, n-hexane, and acetone for 6 hours at room temperature in the dark, with the exceptions noted above.

Based on the general behavior of organophosphorus compounds, a recommended storage condition for this compound standard solutions would be in an aprotic solvent such as acetonitrile, acetone, or ethyl acetate at a temperature of -20°C or lower in the dark.

Experimental Protocols for Stability Testing

To ensure the accuracy of analytical results, it is recommended to perform in-house stability studies of this compound solutions under the specific laboratory conditions. The following is a generalized protocol for conducting such a study.

Objective: To determine the stability of this compound in a selected organic solvent over a defined period.

Materials:

-

This compound certified reference material (CRM)

-

High-purity organic solvents (e.g., acetonitrile, acetone, methanol, ethyl acetate)

-

Volumetric flasks and pipettes

-

Amber glass vials with PTFE-lined caps

-

Analytical instrument (e.g., GC-MS, LC-MS/MS)

-

Internal standard (a stable compound with similar chromatographic behavior)

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound CRM.

-

Dissolve the CRM in the chosen organic solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

-

-

Preparation of Working Solutions:

-

Prepare several working solutions at a lower concentration (e.g., 10 µg/mL) by diluting the stock solution.

-

Fortify each working solution with an internal standard at a constant concentration.

-

-

Storage Conditions:

-

Dispense aliquots of the working solutions into amber glass vials.

-

Store the vials at different temperature conditions (e.g., room temperature, 4°C, -20°C).

-

-

Analysis:

-

Analyze one vial from each storage condition at predetermined time intervals (e.g., day 0, day 7, day 14, day 30, etc.).

-

Use a validated analytical method (e.g., GC-MS or LC-MS/MS) to determine the concentration of this compound relative to the internal standard.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point compared to the initial concentration at day 0.

-

A compound is generally considered stable if the concentration remains within ±10% of the initial concentration.

-

Visual Representations

Diagram 1: Experimental Workflow for this compound Stability Testing

Caption: Workflow for assessing the stability of this compound in organic solvents.

Diagram 2: Logical Relationship of Factors Affecting Stability

Caption: Factors influencing the stability of this compound in solution.

Conclusion and Recommendations

The stability of this compound in organic solvents is a critical parameter for ensuring the quality and accuracy of analytical data. While specific stability studies on this compound are limited, evidence from related organophosphate compounds and general chemical principles suggest the following best practices:

-

Solvent Selection: Aprotic solvents such as acetonitrile, acetone, and ethyl acetate are recommended for preparing stock and working solutions of this compound. Protic solvents like methanol and ethanol should be used with caution and for short-term applications only.

-

Storage Conditions: Solutions should be stored in amber glass vials with PTFE-lined caps to minimize photodegradation and solvent evaporation. For long-term storage, temperatures of -20°C or below are recommended.

-

Verification: It is crucial for laboratories to conduct their own stability studies to validate the storage conditions and shelf-life of this compound solutions under their specific operational parameters.

By adhering to these guidelines, researchers, scientists, and drug development professionals can enhance the reliability of their analytical measurements and contribute to a better understanding of the environmental and toxicological properties of this compound.

Hydrolysis of Ethion Monoxon in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of ethion monoxon in aqueous solutions. Ethion, an organophosphate insecticide, undergoes transformation in the environment to its more toxic oxygen analog, this compound. Understanding the rate and products of this compound's hydrolysis is critical for environmental risk assessment and the development of remediation strategies. This document summarizes the available data on the hydrolysis of ethion and its monoxon metabolite, details the experimental protocols for their analysis, and presents a conceptual framework for their degradation pathways. While specific kinetic data for the hydrolysis of this compound is limited in publicly available literature, this guide provides extensive information on the parent compound, ethion, to serve as a proxy for understanding the stability of its monoxon analog.

Introduction

Ethion is a non-systemic organophosphate insecticide and acaricide used to control a variety of pests on agricultural crops.[1] In the environment and within biological systems, the "thio" sulfur of ethion is oxidized to its oxygen analog, this compound.[2] This transformation is of significant toxicological concern as organophosphate oxons are generally more potent inhibitors of acetylcholinesterase, the primary target of these insecticides.[1] The fate of this compound in aqueous environments is largely governed by hydrolysis, a chemical process that breaks down the molecule through reaction with water. The rate of this degradation is significantly influenced by factors such as pH and temperature.[3][4]

This guide focuses on the hydrolysis rate and the resulting degradation products of this compound in aqueous solutions, providing a critical resource for professionals in environmental science and drug development.

Hydrolysis Kinetics of Ethion and this compound

The tables below summarize the hydrolysis data for ethion, which can be used as an indicator of the expected behavior of this compound in aqueous solutions.

Table 1: Hydrolysis Half-life of Ethion in Aqueous Solutions at 25°C [4]

| pH | Half-life (weeks) |

| 4.5 | 99 |

| 5.0 | 63 |

| 6.0 | 58 |

| 7.0 | 25 |

| 8.0 | 8.4 |

Table 2: Hydrolysis Half-life of Ethion in Aqueous Solutions at 30°C [3]

| pH | Half-life |

| 4 - 7 | 20.8 weeks |

| 8 | 8.9 weeks |

| 10 | 1 day |

Hydrolysis Products of Ethion and this compound

The hydrolysis of ethion and its subsequent degradation products involves the cleavage of the phosphate ester bonds. The primary abiotic degradation products of ethion in aqueous solutions are its oxygen analogs, this compound and ethion dioxon.[5][6] Further hydrolysis of these compounds is expected to yield simpler, less toxic molecules.

Identified and potential hydrolysis products of ethion and this compound include:

-

This compound : Formed by the oxidation of one of the P=S groups of ethion to a P=O group.

-

Ethion dioxon : Formed by the oxidation of both P=S groups of ethion to P=O groups.

-

O,O-diethyl phosphorothioate [5]

-

O-ethyl phosphorothioate

-

Phosphate and sulphate anions : The ultimate breakdown products under complete hydrolysis.[6][7]

Experimental Protocols

The study of ethion and this compound hydrolysis involves controlled laboratory experiments to determine degradation rates and identify resulting products. A general experimental workflow is outlined below.

Hydrolysis Rate Determination

A standard protocol to determine the hydrolysis rate of a compound like this compound involves the following steps:

-

Preparation of Buffer Solutions : A series of buffer solutions of known pH (e.g., pH 4, 7, and 9) are prepared to simulate different environmental conditions.

-

Spiking of the Compound : A known concentration of this compound is added to each buffer solution.

-

Incubation : The solutions are incubated at a constant temperature (e.g., 25°C or 50°C) in the dark to prevent photodegradation.

-

Sampling : Aliquots are taken from each solution at predetermined time intervals.

-

Extraction : The compound of interest is extracted from the aqueous sample using a suitable organic solvent (e.g., dichloromethane or a solid-phase extraction (SPE) cartridge).

-

Analysis : The concentration of the remaining parent compound in the extracts is quantified using an appropriate analytical technique, typically Gas Chromatography (GC) coupled with a specific detector.

-

Data Analysis : The natural logarithm of the concentration is plotted against time. For a first-order reaction, the slope of this line is the negative of the rate constant (k). The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.

Identification of Hydrolysis Products

The identification of hydrolysis products is crucial for understanding the complete degradation pathway. The following analytical techniques are commonly employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The mass spectrometer provides detailed structural information, allowing for the identification of unknown degradation products by comparing their mass spectra to libraries of known compounds.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : This technique is suitable for the analysis of more polar and non-volatile compounds that are not amenable to GC analysis.

Visualizations

Hydrolysis Pathway of Ethion

The following diagram illustrates the proposed hydrolysis pathway of ethion in an aqueous environment, leading to the formation of this compound and ethion dioxon, followed by further degradation.

Caption: Proposed hydrolysis pathway of Ethion.

Experimental Workflow for Hydrolysis Study

This diagram outlines the key steps in a typical experimental workflow for studying the hydrolysis of a compound like this compound.

Caption: Experimental workflow for hydrolysis studies.

Conclusion

The hydrolysis of this compound is a critical process influencing its environmental persistence and toxicological risk. While specific kinetic data for this compound remains elusive in the public domain, the extensive data on its parent compound, ethion, provides a valuable framework for understanding its behavior in aqueous solutions. The degradation of this compound proceeds through the formation of its dioxon analog and further hydrolysis to less toxic phosphate and sulphate species. The experimental protocols outlined in this guide, utilizing techniques such as GC-MS, provide a robust methodology for future research to precisely quantify the hydrolysis rates of this compound and further elucidate its degradation pathway. Such data is essential for developing accurate environmental fate models and effective risk management strategies.

References

- 1. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 2. The effect of water quality on insecticides stability [eajbsf.journals.ekb.eg]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Ethion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Ethion | C9H22O4P2S4 | CID 3286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. Degradability of Treated Ethion Insecticide by TiO2 Photocatalysis [pubmed.ncbi.nlm.nih.gov]

Microbial Degradation of Ethion Monoxon in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethion monoxon, a primary and more toxic metabolite of the organophosphate pesticide ethion, poses a significant environmental concern due to its potential persistence in soil. Understanding its microbial degradation pathways is crucial for developing effective bioremediation strategies and assessing its environmental fate. This technical guide provides a comprehensive overview of the current knowledge on the microbial degradation of this compound in soil. While direct studies on the complete microbial degradation pathway of this compound are limited, this guide synthesizes available data on its formation from ethion, identifies key microbial players, and proposes a putative degradation pathway based on the known metabolism of similar organophosphate compounds. Furthermore, it presents detailed experimental protocols for studying its degradation and summarizes relevant quantitative data from the literature.

Introduction

Ethion is a widely used non-systemic insecticide and acaricide. In the soil environment, ethion undergoes microbial oxidation to form this compound and ethion dioxon. This compound is of particular interest as it is a more potent cholinesterase inhibitor than the parent compound, thus posing a greater toxicological risk. Microbial degradation is a primary mechanism for the dissipation of organophosphate pesticides from soil.[1][2] This guide focuses specifically on the microbial processes that contribute to the breakdown of this compound.

Microbial Degradation of Ethion and Formation of this compound

The microbial degradation of ethion is the initial and critical step leading to the formation of this compound in soil. Several studies have demonstrated that microbial activity significantly accelerates the degradation of ethion compared to abiotic processes.[3]

Key Microorganisms:

-

Pseudomonas sp.: Strains of Pseudomonas have been identified as being capable of degrading ethion.[1]

-

Azospirillum sp.: Species of Azospirillum have also been shown to utilize ethion as a carbon source.[1]

The initial step in the microbial metabolism of ethion is the oxidative desulfuration of one of the P=S bonds to a P=O bond, resulting in the formation of this compound. This reaction is catalyzed by monooxygenase enzymes present in various soil microorganisms.

Figure 1: Microbial oxidation of ethion to this compound.

Putative Microbial Degradation Pathway of this compound

Direct studies detailing the complete microbial degradation pathway of this compound are scarce. However, based on the known degradation of other organophosphate oxons and general microbial metabolic pathways for xenobiotics, a putative degradation pathway can be proposed. The primary mechanism is likely the enzymatic hydrolysis of the phosphate ester bonds by phosphotriesterases (also known as organophosphate hydrolases), followed by the breakdown of the resulting intermediates.

Proposed Degradation Steps:

-

Initial Hydrolysis: The degradation is likely initiated by the hydrolysis of one of the P-O-C2H5 or P-S-CH2-S-P linkages by microbial phosphotriesterases. This would lead to the formation of less complex and less toxic intermediates.

-

Further Breakdown: The resulting diethyl phosphate, diethyl thiophosphate, and other smaller molecules would then be further metabolized by soil microorganisms, potentially serving as sources of carbon, phosphorus, and sulfur for microbial growth.

Figure 2: Proposed microbial degradation pathway for this compound.

Quantitative Data on Ethion Degradation

While specific quantitative data for this compound degradation is limited, data on the degradation of the parent compound, ethion, provides valuable context for its persistence and the conditions favoring its breakdown.

| Compound | Soil Type | Temperature (°C) | Half-life (days) | Reference(s) |

| Ethion | Silty Loam | 20 | 70 | [3] |

| Ethion | Silty Loam | 30 | 42.3 | [3] |

| Ethion | Sandy Loam | 20 | 65.4 | [3] |

| Ethion | Sandy Loam | 30 | 39 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the microbial degradation of this compound in soil.

Soil Slurry Experiment

This protocol is designed to assess the degradation rate of this compound in a soil-water suspension, which enhances the contact between the microorganisms and the compound.

Objective: To determine the rate of microbial degradation of this compound in a soil slurry.

Materials:

-

Fresh soil sample with no recent pesticide application history.

-

This compound standard.

-

Sterile deionized water.

-

0.01 M CaCl2 solution.

-

Erlenmeyer flasks (250 mL).

-

Orbital shaker.

-

Autoclave.

-

Centrifuge.

-

Analytical instruments (GC-NPD, GC-MS, or HPLC).

-

Organic solvents (e.g., acetone, hexane, ethyl acetate).[4]

Procedure:

-

Soil Preparation: Sieve the soil through a 2-mm sieve to remove large debris. Determine the soil's moisture content and maximum water holding capacity.

-

Experimental Setup:

-

Non-sterile (biotic) treatment: Weigh 50 g (dry weight equivalent) of fresh soil into triplicate 250 mL Erlenmeyer flasks.

-

Sterile (abiotic) control: Weigh 50 g (dry weight equivalent) of soil into another set of triplicate flasks and autoclave them (e.g., at 121°C for 60 minutes on three consecutive days) to eliminate microbial activity.

-

-

Fortification: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetone). Add the appropriate volume of the stock solution to each flask to achieve the desired initial concentration (e.g., 5-10 mg/kg soil). The volume of the solvent should be minimal to avoid toxic effects on microorganisms.

-

Slurry Preparation: Add 100 mL of sterile 0.01 M CaCl2 solution to each flask to create a 1:2 soil-to-solution ratio.

-

Incubation: Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and incubate in the dark at a controlled temperature (e.g., 25-30°C).

-

Sampling: Collect samples from each flask at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

-

Extraction:

-

Centrifuge a subsample of the slurry to separate the soil and aqueous phases.

-

Extract the soil pellet with an appropriate organic solvent mixture (e.g., 9:1 acetone:water) by shaking vigorously.[4]

-

Perform a liquid-liquid extraction on the supernatant with a suitable solvent (e.g., ethyl acetate).

-

Combine the extracts and concentrate them.

-

-

Analysis: Analyze the extracts for the concentration of this compound and potential metabolites using a validated analytical method (e.g., GC-NPD or GC-MS).

References

Photodegradation of Ethion Monoxon: A Technical Guide on Kinetics and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the photodegradation of the parent compound, ethion. However, there is a notable scarcity of specific research on the photodegradation kinetics and byproducts of its primary oxidative metabolite, ethion monoxon. This guide synthesizes the available information on ethion photodegradation as a surrogate and proposes a putative degradation pathway for this compound based on the principles of organophosphate photochemistry. The experimental protocols provided are generalized for pesticide photodegradation studies and can be adapted for this compound.

Introduction

Ethion, an organophosphate insecticide, undergoes oxidation to form its more toxic metabolites, this compound and ethion dioxon. The environmental fate of these metabolites is of significant interest due to their potential for persistence and toxicity. Photodegradation is a key abiotic process that can contribute to the transformation and detoxification of these compounds in the environment. This technical guide provides an in-depth overview of the available knowledge on the photodegradation of ethion and its implications for understanding the fate of this compound.

Photodegradation Kinetics of Ethion

| Compound | System/Conditions | Rate Constant (k) | Half-life (t½) | Quantum Yield (Φ) | Reference |

| Ethion | UV radiation (2 UV lamps) on filter paper | Not specified | > 20 hours | Not specified | |

| Ethion | UV radiation (4 UV lamps) on filter paper | Not specified | ~ 10 hours | Not specified | [1] |

| Ethion | UV radiation (2 UV lamps) + TiO2 on filter paper | Not specified | < 5 hours | Not specified | [1] |

| Ethion | 1 mg/L aqueous solution with 60 mg/mL TiO2 | Not specified | < 15 minutes for significant degradation | Not specified | |

| Parathion (analogue) | LP and MP UV lamps (pH 7) | Very slow | Not specified | 6.67 ± 0.33 ×10−4 and 6.00 ± 1.06 ×10−4 mol E−1 | [2] |

Photodegradation Byproducts

Byproducts of Ethion Photodegradation

The photodegradation of ethion, particularly with a photocatalyst, leads to the mineralization of the molecule, resulting in the formation of inorganic anions.

| Parent Compound | Identified Byproducts | Analytical Method | Reference |

| Ethion | Sulphate (SO₄²⁻), Phosphate (PO₄³⁻) | Ion Chromatography (IC) | [3] |

| Ethion | This compound, Ethion dioxon, O,O-diethyl phosphorothioate, O-ethyl phosphorothioate | Chromatographic analysis |

Putative Photodegradation Pathway of this compound

While specific byproducts of this compound photodegradation are not documented, a putative pathway can be proposed based on the known degradation of other organophosphate oxons, such as paraoxon. The primary degradation step is likely the cleavage of the phosphate ester bond.

Experimental Protocols for Photodegradation Studies

The following is a generalized experimental protocol for investigating the photodegradation of a pesticide like this compound in an aqueous solution.

Materials and Reagents

-

This compound analytical standard

-

High-purity water (e.g., Milli-Q)

-

Acetonitrile and Methanol (HPLC grade)

-

Buffer solutions (e.g., phosphate or acetate buffers for pH control)

-

Photoreactor equipped with a specific light source (e.g., Xenon lamp to simulate sunlight, or a mercury lamp for specific UV wavelengths)

-

Quartz reaction vessels

-

Stirring plate and stir bars

-

Analytical instrumentation (HPLC-UV, LC-MS/MS, or GC-MS)

-

Syringe filters (0.22 µm)

Experimental Workflow

Procedure

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare the aqueous reaction solutions using high-purity water and buffer to the desired pH. Spike the aqueous solutions with the stock solution to achieve the target initial concentration of this compound.

-

Photoreaction: Transfer the prepared solutions into quartz reaction vessels. Place the vessels in the photoreactor. Maintain a constant temperature and stirring throughout the experiment. Irradiate the solutions with the selected light source.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction solution.

-

Sample Preparation for Analysis: Immediately after collection, filter the samples through a 0.22 µm syringe filter to remove any particulates. If necessary, quench the photoreaction by adding a solvent like methanol or by placing the sample in the dark and on ice.

-